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Hox 1.11 protein - 149023-69-8

Hox 1.11 protein

Catalog Number: EVT-1518626
CAS Number: 149023-69-8
Molecular Formula: C8H5F3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hox 1.11 protein is a member of the homeobox family of proteins, which play crucial roles in regulating gene expression during embryonic development and the formation of body structures. These proteins are characterized by their homeodomain, a 60-amino-acid motif that facilitates DNA binding. Hox 1.11 is specifically involved in the development of the anterior-posterior axis in vertebrates, influencing the patterning and segmentation of tissues.

Source

Hox 1.11 protein is derived from the Hox gene cluster, which consists of several genes that encode transcription factors. These genes are highly conserved across species and are found in both vertebrates and invertebrates. The expression of Hox genes is tightly regulated and occurs in a spatially and temporally specific manner during development.

Classification

Hox 1.11 protein is classified under transcription factors due to its role in regulating gene expression. It belongs to the broader category of homeodomain-containing proteins, which are essential for developmental processes.

Synthesis Analysis

Methods

The synthesis of Hox 1.11 protein typically involves transcription from its corresponding gene followed by translation into a polypeptide chain. The production can be studied using various techniques:

  • In vitro transcription and translation: This method allows for the synthesis of proteins using synthesized mRNA in a controlled laboratory environment.
  • Cell-free systems: Utilizing extracts from cells to facilitate protein synthesis without the need for living cells.
  • Recombinant DNA technology: Involves cloning the Hox 1.11 gene into expression vectors, which are then introduced into host cells (like bacteria or yeast) for mass production.

Technical Details

The use of ribosome profiling has emerged as a powerful technique to quantify protein synthesis rates, providing insights into how efficiently Hox 1.11 is translated from its mRNA template . This method involves sequencing ribosome-protected mRNA fragments to determine translation efficiency across different conditions.

Molecular Structure Analysis

Structure

The molecular structure of Hox 1.11 protein features a homeodomain that allows it to bind to specific DNA sequences, thereby regulating the transcription of target genes. The structure can be analyzed using techniques such as:

  • X-ray crystallography: Provides detailed information about the arrangement of atoms within the protein.
  • Nuclear magnetic resonance spectroscopy: Useful for studying proteins in solution, offering insights into dynamic behaviors.

Data

Chemical Reactions Analysis

Reactions

Hox 1.11 protein primarily engages in transcriptional regulation through its interaction with DNA. The key reactions involve:

  • DNA binding: The homeodomain interacts with specific motifs on target genes.
  • Protein-protein interactions: Hox 1.11 can form complexes with other transcription factors or co-regulators, modulating its activity.

Technical Details

These interactions can be studied using techniques such as electrophoretic mobility shift assays (EMSAs) to observe binding affinities and co-immunoprecipitation assays to analyze protein complexes.

Mechanism of Action

Process

Hox 1.11 functions by binding to enhancers or promoters of target genes, influencing their transcriptional activity. This process involves:

  1. Binding to DNA: The homeodomain recognizes specific sequences within the promoter regions.
  2. Recruitment of co-factors: It attracts other proteins that either enhance or repress transcription.
  3. Regulation of downstream signaling pathways: By
Genomic Organization & Molecular Characterization of Hox 1.11

Gene Structure and Chromosomal Localization in Vertebrates

The Hox 1.11 gene (also designated Hoxa11 in humans) resides within the Hox A cluster on chromosome 6 in mice and chromosome 7p15.2 in humans [2] [6]. The murine gene spans approximately 4 kb and encodes a protein of 372 amino acids, characterized by a 1.7 kb polyadenylated transcript most abundant at embryonic day 12 (E12) during mouse development [2] [4]. The genomic architecture includes:

  • Two coding exons separated by introns of conserved length across vertebrates [6].
  • A 3' untranslated region (UTR) containing functionally significant motifs: seven sequential ATTT direct repeats (potential HiNF-A transcription factor binding sites), a poly-T tract (30 sequential thymidines), a (CA)₂₂ microsatellite repeat capable of adopting Z-DNA conformation, and a G-rich region [4].
  • Putative cis-regulatory sites for AP-1, AP-2, AP-4, SP-1, and HiNF-A transcription factors in upstream promoter regions [4].

Chromosomal mapping confirms its position within the Hox-1 complex (Hox A cluster), which evolved via successive duplications of an ancestral Antennapedia-Ultrabithorax (Antp-Ubx) homeobox cluster [4]. This cluster organization enables coordinated expression along the anterior-posterior axis during embryogenesis.

Table 1: Genomic Features of Hox 1.11 in Vertebrates

FeatureMouseHuman (HOXA11)Functional Significance
Chromosomal LocationChr 6Chr 7p15.2Within Hox A cluster
Transcript Size~1.7 kb~1.7 kbPolyadenylated mRNA
Protein Length372 aa372 aaDNA-binding transcription factor
Exon Count22Conserved splicing pattern
Key 3' UTR Motifs(CA)₂₂, ATTT₇Similar repeatsPotential regulatory/Z-DNA formation

Comparative Analysis of Hox 1.11 Paralogs Across Species

The Hox 1.11 protein exhibits evolutionary conservation across vertebrates but displays lineage-specific diversification:

  • Homeodomain Identity: The 60-amino-acid homeodomain of murine Hox 1.11 is identical to that of murine Hox-2.8 (Hoxb8) and human HOX2H (Hoxb8 homolog). N-terminal and C-terminal regions share ~50% identity with an additional 18.6% conservative substitutions [2] [4]. This suggests Hox 1.11 and Hox 2.8 originated from duplication of a single ancestral gene (likely Group 8 Hox gene) followed by divergence in regulatory sequences and non-homeodomain regions.
  • Paralogous Group 11 Specificity: Hox 1.11 belongs to the Abd-B-like paralog group 11, which specifies posterior body structures. In Drosophila, the ortholog is Abdominal-B (Abd-B), while vertebrate paralogs include Hoxa11, Hoxb11, Hoxc11, and Hoxd11. Among these, Hoxa11 (Hox 1.11) shows highest expression in mesodermal derivatives (vertebrae, sternum) and neural tissues [4] [6].
  • Evolutionary Rates: Comparative genomics reveals Hox genes evolve under strong purifying selection in homeodomain regions. Non-homeodomain segments show higher divergence, particularly in transactivation domains. Branchiopod crustaceans (e.g., tadpole shrimp) retain fragmented Hox clusters but show microsynteny loss, contrasting with vertebrate conservation [3] [10].

Table 2: Evolutionary Conservation of Hox 1.11 Paralogs

OrganismOrtholog/ParalogHomeodomain Identity vs. Hox 1.11Expression Domains
MouseHox 1.11 (Hoxa11)100%Hindbrain, spinal cord, vertebrae, lungs
MouseHox 2.8 (Hoxb8)100% (homeodomain only)Hematopoietic system, spinal cord
HumanHOXA11>95%Endometrium, limb buds, urogenital tract
DrosophilaAbdominal-B (Abd-B)~70%Posterior segments, genital disc
Tadpole shrimpHoxA11 ortholog~60%Not characterized

Conserved Domains: Homeodomain, Pentapeptide, and Acidic Regions

Hox 1.11 contains three signature domains critical for its function as a DNA-binding transcription factor:

  • Pentapeptide Motif (YPWMK): Located upstream of the homeodomain, this motif mediates protein-protein interactions with cofactors like PBX/EXD. These interactions enhance DNA-binding specificity and affinity [4].
  • Homeodomain: A 60-amino-acid helix-turn-helix domain with nuclear localization signals. Key residues include:
  • Nonbasic residues at positions 2 and 3 in the N-terminal arm, implicated in DNA phosphate backbone contacts.
  • Helix 3 residues (e.g., Gln50, Asn51) conferring TAAT-core recognition in the major groove [1] [4].
  • Molecular modeling based on Antennapedia homeodomain-DNA complexes predicts Hox 1.11 binds sequences resembling T/AT/gTAATTGTA [1].
  • C-terminal Acidic Region: Enriched in aspartate/glutamate residues, this domain functions as a transactivation module recruiting basal transcriptional machinery. Its deletion abolishes transcriptional activation despite preserved DNA binding [4].

Biophysical studies reveal a dissociation constant (KD) of 8.6 × 10−9 M for the Hoxd1 homeodomain (structurally similar to Hox 1.11) bound to optimal DNA sequences, with complex half-life (t1/2) of 12.7 minutes [1]. This stability is modulated by the carboxy-terminal region flanking the homeodomain.

Table 3: Structural Domains of Hox 1.11 Protein

DomainPositionKey Residues/MotifsFunction
PentapeptideN-terminalYPWMKPBX/EXD cofactor interaction
HomeodomainCentralHelix 1-3, N-terminal armDNA major groove binding (TAAT core)
Acidic RegionC-terminalD/E-rich sequenceTranscriptional activation
Linker RegionHomeodomain-C-termVariable lengthModulates DNA binding stability

Transcriptional Regulation: Promoter Elements and Enhancer Landscapes

Hox 1.11 expression is governed by complex cis-regulatory networks integrating morphogen gradients and epigenetic states:

  • Retinoic Acid (RA) Responsiveness: Hox clusters contain retinoic acid response elements (RAREs) acting as long-range enhancers. In the Hoxb cluster, RAREs upstream and downstream of Hoxb4 coordinate expression across multiple genes [5]. While not directly mapped for Hox 1.11, analogous RAREs likely regulate its spatiotemporal expression.
  • Enhancer-Promoter Architecture: Enhancers regulating Hox genes can be located >50 kb from promoters. Key features include:
  • Tissue-specific enhancers: Driving expression in hindbrain (mid/posterior), cranial ganglia (VII/VIII), spinal cord, and limb buds [2] [8].
  • Chromatin Looping: Mediated by architectural proteins (YY1, CTCF, cohesin) forming topologically associating domains (TADs) in bilaterians. However, cnidarians like Nematostella lack CTCF and show no TADs, suggesting vertebrate Hox regulation requires more complex 3D architecture [10].
  • Non-coding RNAs (ncRNAs): Enhancer-derived RNAs (eRNAs) are transcribed from active Hox 1.11 regulatory elements. These eRNAs potentially stabilize enhancer-promoter looping or recruit transcription factors [5] [8]. In humans, the long non-coding RNA HOXA11-AS originates near HOXA11 and regulates its expression in endometrium and cancers [6].
  • Epigenetic Signatures: Active enhancers exhibit H3K27ac and H3K4me1 marks, while promoters show H3K4me3. DNase I hypersensitive sites map critical regulatory regions [8].

The compact nature of ancestral Hox clusters (e.g., in Drosophila) contrasts with vertebrate clusters where enhancers act over longer distances. This evolutionary shift correlates with increased reliance on 3D genome architecture for precise Hox 1.11 regulation [5] [10].

Properties

CAS Number

149023-69-8

Product Name

Hox 1.11 protein

Molecular Formula

C8H5F3

Synonyms

Hox 1.11 protein

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